molecular formula C25H41N7O6S B14236185 H-Ala-Leu-Pro-Met-His-OH CAS No. 252551-64-7

H-Ala-Leu-Pro-Met-His-OH

Cat. No.: B14236185
CAS No.: 252551-64-7
M. Wt: 567.7 g/mol
InChI Key: MEEIVQHFHHPEJB-JBDAPHQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Leu-Pro-Met-His-OH is a peptide composed of the amino acids alanine, leucine, proline, methionine, and histidine. Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular peptide sequence is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Leu-Pro-Met-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and fully deprotected.

Common reagents used in SPPS include:

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Leu-Pro-Met-His-OH can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with substituted amino acid residues.

Scientific Research Applications

H-Ala-Leu-Pro-Met-His-OH has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Ala-Leu-Pro-Met-His-OH involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like angiotensin-converting enzyme (ACE), leading to antihypertensive effects. The peptide can also interact with cell surface receptors, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Leu-Pro-Met-His-Ile-Arg-OH: A similar peptide with an additional isoleucine and arginine residue.

    H-Ala-Leu-Pro-Met-His-Ile-OH: A peptide with an additional isoleucine residue.

Uniqueness

H-Ala-Leu-Pro-Met-His-OH is unique due to its specific sequence, which imparts distinct biological activities and properties. Its combination of hydrophobic (leucine, methionine) and hydrophilic (histidine) residues allows it to interact with various molecular targets, making it a versatile tool in research .

Properties

CAS No.

252551-64-7

Molecular Formula

C25H41N7O6S

Molecular Weight

567.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C25H41N7O6S/c1-14(2)10-18(30-21(33)15(3)26)24(36)32-8-5-6-20(32)23(35)29-17(7-9-39-4)22(34)31-19(25(37)38)11-16-12-27-13-28-16/h12-15,17-20H,5-11,26H2,1-4H3,(H,27,28)(H,29,35)(H,30,33)(H,31,34)(H,37,38)/t15-,17-,18-,19-,20-/m0/s1

InChI Key

MEEIVQHFHHPEJB-JBDAPHQKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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